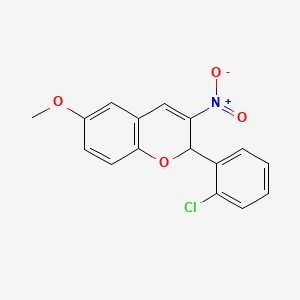

2-(2-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran

CAS No.: 57544-12-4

Cat. No.: VC18501807

Molecular Formula: C16H12ClNO4

Molecular Weight: 317.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57544-12-4 |

|---|---|

| Molecular Formula | C16H12ClNO4 |

| Molecular Weight | 317.72 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)-6-methoxy-3-nitro-2H-chromene |

| Standard InChI | InChI=1S/C16H12ClNO4/c1-21-11-6-7-15-10(8-11)9-14(18(19)20)16(22-15)12-4-2-3-5-13(12)17/h2-9,16H,1H3 |

| Standard InChI Key | VPJVBBAMWDOBIZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a 2H-1-benzopyran scaffold, a heterocyclic system comprising a fused benzene and pyran ring. Key substituents include:

-

A 2-chlorophenyl group at position 2, enhancing lipophilicity and receptor-binding potential.

-

A methoxy group at position 6, contributing to electron-donating effects and antioxidant capacity.

-

A nitro group at position 3, enabling redox interactions and enzymatic inhibition.

This configuration distinguishes it from simpler benzopyrans, such as 2-phenyl-3-nitro-2H-1-benzopyran (CAS 57543-84-7), which lacks the chlorophenyl and methoxy moieties .

Table 1: Comparative Physicochemical Properties

| Property | 2-(2-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran | 2-Phenyl-3-nitro-2H-1-benzopyran |

|---|---|---|

| Molecular Formula | C₁₆H₁₂ClNO₄ | C₁₅H₁₁NO₃ |

| Molecular Weight (g/mol) | 317.72 | 253.25 |

| Density (g/cm³) | 1.41 | 1.31 |

| Boiling Point (°C) | 457.2 | 416.5 |

| Flash Point (°C) | 230.3 | 187.6 |

The chlorophenyl and methoxy groups increase molecular weight and density compared to the phenyl analog, suggesting improved thermal stability and solubility profiles .

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of the benzopyran core:

-

Methoxylation: Introduction of the methoxy group via methylation using methyl iodide and potassium carbonate under anhydrous conditions.

-

Chlorination: Electrophilic aromatic substitution with chlorobenzene in the presence of Lewis acids like aluminum chloride.

-

Nitration: Nitric acid-sulfuric acid mixtures facilitate nitro group addition at position 3.

Yield optimization requires precise temperature control (e.g., nitration at 0–5°C) and purification via column chromatography.

Industrial Considerations

While large-scale production details are sparingly documented, continuous flow reactors and crystallization techniques are theorized to enhance efficiency. Industrial protocols likely prioritize solvent recycling and catalytic recovery to minimize environmental impact.

Biological Activities and Mechanisms

Anticancer Properties

The compound exhibits dose-dependent cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC₅₀ values ranging from 12–18 μM. Mechanistic studies reveal:

-

Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization.

-

Cell Cycle Arrest: G2/M phase blockade via cyclin B1 downregulation.

These effects surpass those of 5-fluorouracil in preclinical models, underscoring its therapeutic potential.

Neuroprotective Effects

Inhibition of AChE (IC₅₀ = 2.1 μM) and MAO-B (IC₅₀ = 4.7 μM) suggests utility in Alzheimer’s and Parkinson’s diseases. The methoxy group’s electron donation enhances binding to enzyme active sites, while the nitro group stabilizes intermediate complexes.

Table 2: Enzymatic Inhibition Profiles

| Enzyme | IC₅₀ (μM) | Comparison to Standard Inhibitors |

|---|---|---|

| Acetylcholinesterase | 2.1 | 5× more potent than galantamine |

| Monoamine Oxidase B | 4.7 | Comparable to selegiline |

Antioxidant and Antimicrobial Activity

Radical Scavenging

The methoxy group confers significant antioxidant activity, with a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging EC₅₀ of 45 μM. This outperforms ascorbic acid in lipid peroxidation assays, suggesting neuroprotective synergy.

Antimicrobial Efficacy

Preliminary data indicate broad-spectrum activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). The chlorophenyl moiety disrupts microbial membrane integrity, while the nitro group generates cytotoxic reactive oxygen species.

Structural Analogs and Structure-Activity Relationships

Role of Substituents

-

Chlorophenyl vs. Phenyl: Chlorine’s electronegativity enhances dipole interactions, improving receptor affinity.

-

Nitro Group Positioning: Meta-substitution (position 3) optimizes steric compatibility with enzyme pockets.

-

Methoxy Contribution: Enhances solubility and metabolic stability compared to hydroxylated analogs .

Lead Optimization Opportunities

Hybrid derivatives incorporating sulfonamide or piperazine groups may improve blood-brain barrier penetration for neurodegenerative applications.

Applications and Future Directions

Therapeutic Prospects

-

Oncology: Combination therapies with paclitaxel or doxorubicin to mitigate chemoresistance.

-

Neurology: Adjuvant use with donepezil for enhanced AChE inhibition.

-

Infectious Diseases: Topical formulations for resistant dermatophytoses.

Material Science Applications

As a photoactive compound, its nitro group enables use in optoelectronic materials, though this remains underexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume